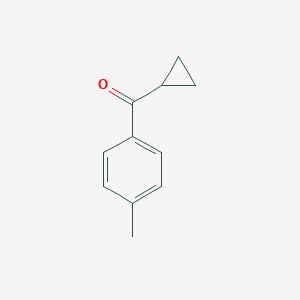

环丙基对甲苯甲酮

描述

Cyclopropyl p-tolyl ketone is an organic compound with the linear formula C11H12O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of Cyclopropyl p-tolyl ketone involves complex chemical reactions. A study shows a new type of C–C activation catalyst that relies upon a different, metalloradical mechanism, can enable new subsequent reactivity: the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane to form 1,3-difunctionalized, ring-opened products .Molecular Structure Analysis

The molecular structure of Cyclopropyl p-tolyl ketone is determined by its linear formula C11H12O . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving Cyclopropyl p-tolyl ketone are complex and involve several steps. A study demonstrates the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane to form 1,3-difunctionalized, ring-opened products .Physical And Chemical Properties Analysis

Cyclopropyl p-tolyl ketone has a molecular weight of 160.218 . More detailed physical and chemical properties may be found on the PubChem database .科学研究应用

Cyclopropane Cycloaddition Reactions

- Application Summary: Cyclopropane derivatives, including cyclopropyl ketones, have been widely used in the rapid construction of cyclic, polycyclic, or bridged cyclic products. This synthetic chemistry has also recently blossomed in the pursuit of highly efficient asymmetric cycloadditions, C–H bond-activated cycloadditions, photoredox catalysis-cooperated cycloadditions, and several other unique reaction processes .

- Methods of Application: The synthetic methodology of using cyclopropanes for cycloadditions has witnessed significant progress over the past several years. A series of cyclopropane-related cycloaddition reactions via organic or metal-catalyzed/mediated pathways has been exploited in constructing cyclic frameworks .

- Results or Outcomes: The cycloaddition reactions of cyclopropane derivatives have been widely used in the rapid construction of cyclic, polycyclic, or bridged cyclic products .

C–C Activation Cross-Coupling Reactivity

- Application Summary: Cyclopropyl ketones, including Cyclopropyl p-tolyl ketone, can be used in C–C activation cross-coupling reactivity. This new type of C–C activation catalyst relies upon a different, metalloradical mechanism, and can enable new subsequent reactivity .

- Methods of Application: The study shows how a new type of C–C activation catalyst, that relies upon a different, metalloradical mechanism, can enable new subsequent reactivity: the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane to form 1,3-difunctionalized, ring-opened products .

- Results or Outcomes: Preliminary studies found that (tpy)Ni complexes are effective at catalyzing the cross-coupling of (p-tolyl)ZnI and chlorotrimethylsilane (TMSCl) with phenyl cyclopropyl ketone to form the acyclic silyl enol ether cross-coupled product .

Dimerization of Cyclopropyl Ketones

- Application Summary: An unexpected dimerization of cyclopropyl ketones was observed, and analysis of the reaction pathway led to development of a synthetically useful crossed reaction between cyclopropyl ketones and enones to afford densely functionalized cyclopentane products .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not detailed in the source .

Ligand-Metal Cooperation Enables C–C Activation Cross-Coupling

- Application Summary: This study shows how a new type of C–C activation catalyst, that relies upon a different, metalloradical mechanism, can enable new subsequent reactivity: the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane to form 1,3-difunctionalized, ring-opened products .

- Methods of Application: The study involves the use of a new type of C–C activation catalyst that relies upon a different, metalloradical mechanism .

- Results or Outcomes: The study shows how this approach can enable new subsequent reactivity .

Deacylative Transformations of Ketones via Aromatization

- Application Summary: This study reports a general C–C activation mode driven by aromatization of a pre-aromatic intermediate formed in situ. This reaction is suitable for various ketone substrates, is catalysed by an iridium/phosphine combination and is promoted by a hydrazine reagent and 1,3-dienes .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not detailed in the source .

Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation

- Application Summary: The underlying challenge of this approach, even for activated substrates like cyclopropyl ketones, is selective cleavage of the target C–C bond in the presence of more reactive functional groups in a way that allows for difunctionalization rather than monofunctionalization .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not detailed in the source .

Ligand-Metal Cooperation Enables C–C Activation Cross-Coupling

- Application Summary: This study shows how a new type of C–C activation catalyst, that relies upon a different, metalloradical mechanism, can enable new subsequent reactivity: the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane to form 1,3-difunctionalized, ring-opened products .

- Methods of Application: The study involves the use of a new type of C–C activation catalyst that relies upon a different, metalloradical mechanism .

- Results or Outcomes: The study shows how this approach can enable new subsequent reactivity .

Deacylative Transformations of Ketones via Aromatization

- Application Summary: This study reports a general C–C activation mode driven by aromatization of a pre-aromatic intermediate formed in situ. This reaction is suitable for various ketone substrates, is catalysed by an iridium/phosphine combination and is promoted by a hydrazine reagent and 1,3-dienes .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not detailed in the source .

Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation

- Application Summary: The underlying challenge of this approach, even for activated substrates like cyclopropyl ketones, is selective cleavage of the target C–C bond in the presence of more reactive functional groups in a way that allows for difunctionalization rather than monofunctionalization .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not detailed in the source .

安全和危害

Sigma-Aldrich provides Cyclopropyl p-tolyl ketone as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . More detailed safety and hazards information may be found on the PubChem database .

未来方向

There are several directions for future research involving Cyclopropyl p-tolyl ketone. For instance, a study discusses the strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses . Another study highlights the potential of activation of C–C bonds to revolutionize how molecules are made by altering the carbon skeleton and enabling new synthetic routes .

属性

IUPAC Name |

cyclopropyl-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-2-4-9(5-3-8)11(12)10-6-7-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZLFHYUOUBZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221622 | |

| Record name | Cyclopropyl p-tolyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl p-tolyl ketone | |

CAS RN |

7143-76-2 | |

| Record name | Cyclopropyl(4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7143-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl p-tolyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7143-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl p-tolyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl p-tolyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B181919.png)

![11H-Indeno[1,2-b]quinoxalin-11-one](/img/structure/B181927.png)